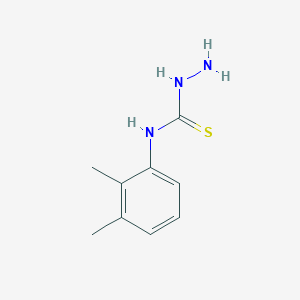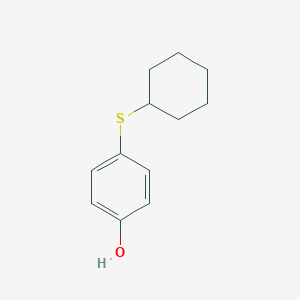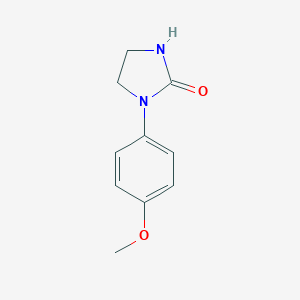
1-(3-Methoxyphenyl)imidazolidin-2-one
概要
説明
1-(3-Methoxyphenyl)imidazolidin-2-one, also known as methoxyphenyl imidazolidinone (MPI), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. MPI is a cyclic urea derivative that possesses a unique chemical structure, making it a promising candidate for drug design and development.
作用機序
The mechanism of action of MPI is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in inflammation and cancer. Studies have shown that MPI inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in the production of inflammatory mediators. Additionally, MPI has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
生化学的および生理学的効果
MPI has been shown to exhibit potent anti-inflammatory and anti-cancer activities in various in vitro and in vivo models. Studies have shown that MPI inhibits the production of inflammatory mediators, such as prostaglandins and nitric oxide, and induces apoptosis in cancer cells. Additionally, MPI has been shown to enhance the delivery of drugs to cancer cells, making it a promising candidate for drug delivery systems.
実験室実験の利点と制限
MPI possesses several advantages for lab experiments, including its simple and efficient synthesis method, potent anti-inflammatory and anti-cancer activities, and ability to enhance drug delivery. However, MPI also has some limitations, including its limited solubility in water and potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research and development of MPI. One potential direction is the optimization of MPI's chemical structure to enhance its potency and selectivity for specific targets. Additionally, further studies are needed to understand the mechanism of action of MPI and its potential applications in other fields, such as material science and agriculture. Finally, the development of MPI-based drug delivery systems for the treatment of cancer and other diseases is a promising direction for future research.
科学的研究の応用
MPI has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer and inflammation. Studies have shown that MPI exhibits potent anti-inflammatory and anti-cancer activities by inhibiting the activity of various enzymes and pathways involved in these diseases. Additionally, MPI has been investigated for its ability to enhance the delivery of drugs to cancer cells, making it a promising candidate for drug delivery systems.
特性
CAS番号 |
14599-72-5 |
|---|---|
製品名 |
1-(3-Methoxyphenyl)imidazolidin-2-one |
分子式 |
C10H12N2O2 |
分子量 |
192.21 g/mol |
IUPAC名 |
1-(3-methoxyphenyl)imidazolidin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-14-9-4-2-3-8(7-9)12-6-5-11-10(12)13/h2-4,7H,5-6H2,1H3,(H,11,13) |
InChIキー |
FHOSRSXSSQXNOL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2CCNC2=O |
正規SMILES |
COC1=CC=C(C=C1)N2CCNC2=O |
その他のCAS番号 |
14599-72-5 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

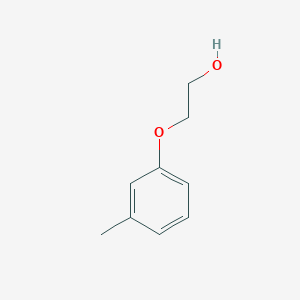
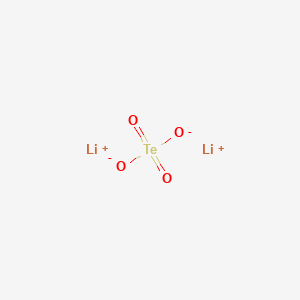
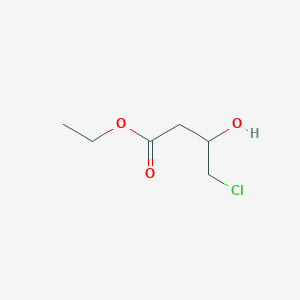
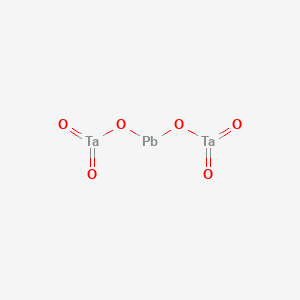
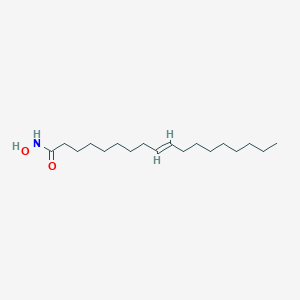

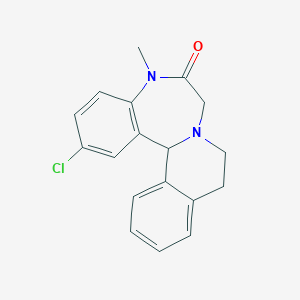
![Methyl (1R,2R,5R,8R,9S,10S,11R)-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylate](/img/structure/B76558.png)
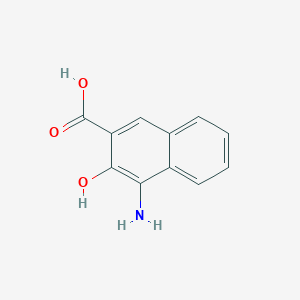
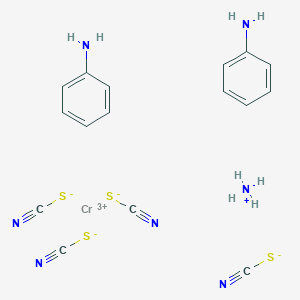
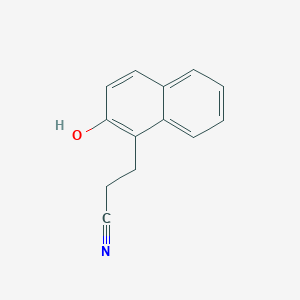
![[Cyclohexyl(diphenyl)methyl]benzene](/img/structure/B76563.png)
